molecular formula C24H28N6O10S B1222633 Fomidacillin CAS No. 98048-07-8

Fomidacillin

Cat. No. B1222633
CAS RN: 98048-07-8
M. Wt: 592.6 g/mol
InChI Key: BLHZPPIRNRDRSC-HSDAMQNGSA-N
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Description

Synthesis Analysis

Research in antibiotic synthesis offers insights into methods that could be analogous to the hypothetical synthesis of Fomidacillin. For instance, the total synthesis of antitumor antibiotics like fostriecin illustrates the complexity and innovation in synthesizing biologically active compounds. Such synthesis involves highly convergent routes and coupling procedures of different segments, showcasing the intricacy of antibiotic synthesis (Miyashita et al., 2003).

Molecular Structure Analysis

The molecular structure of antibiotics is key to their function. Studies on the structure of bacillomycin F, a peptidolipid antibiotic, reveal a cyclic nature and a complex arrangement of amino acids and lipid moieties. Such detailed molecular analyses are crucial for understanding how these compounds interact with biological targets (Peypoux et al., 1985).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of antibiotics like Fomidacillin is essential for predicting their stability, reactivity, and interactions with biological molecules. Research on compounds such as fidaxomicin and its derivatives highlights the importance of chemical properties in their antimicrobial action. Fidaxomicin's mechanism involves inhibiting RNA polymerase, a critical bacterial enzyme, showcasing how chemical properties underpin biological activity (Venugopal & Johnson, 2012).

Physical Properties Analysis

The physical properties of antibiotics, including solubility, melting point, and crystalline structure, are vital for their formulation and delivery. While specific studies on Fomidacillin's physical properties are not available, the synthesis and analysis of similar compounds provide a framework for understanding how physical characteristics impact their therapeutic use.

Chemical Properties Analysis

The chemical properties of antibiotics, such as their functional groups, reactivity with other chemical agents, and stability under various conditions, are foundational to their efficacy and safety. For example, the synthesis and antimicrobial activities of new derivatives of ampicillin demonstrate how modifications to chemical structures can enhance antibacterial activity (Ertan et al., 1990).

Scientific Research Applications

Inhibition of Spore Production in Clostridium difficile

Fidaxomicin (FDX), a derivative of Fomidacillin, exhibits potent bactericidal activity against Clostridium difficile and has been found superior to vancomycin in preventing recurrences of C. difficile infection. A key mechanism for its effectiveness is the inhibition of sporulation in C. difficile strains, including the epidemic NAP1/BI/027 strain. This inhibition of sporulation potentially contributes to its superior performance in sustaining clinical responses and reducing recurrences, and may also be beneficial in decreasing shedding and transmission of this pathogen (Babakhani et al., 2012).

Impact on Clostridium difficile Spore Outgrowth

Further studies indicate that Fidaxomicin and its metabolite, OP-1118, do not affect the initiation of spore germination of C. difficile but inhibit the outgrowth of vegetative cells from germinated spores. This observation is crucial in understanding the low recurrence rate of FDX-treated patients and highlights the multifactorial mechanisms behind the drug's effectiveness (Allen et al., 2012).

Antimicrobial Properties of Bacillus toyonensis

The search for new antimicrobials led to the investigation of Bacillus toyonensis isolated from the gut of Folsomia candida. This strain exhibited high resistance to penicillin and inhibited the growth of various pathogens. Genome analysis revealed an enrichment of resistance genes for β-lactam antibiotics and identified secondary metabolite clusters involved in the production of siderophores, bacteriocins, and nonribosomal peptide synthetases, indicating potential as a new source of antimicrobial compounds (Agamennone et al., 2019).

Postantibiotic Effects Against Clostridium difficile

Fidaxomicin and its major metabolite, OP-1118, show prolonged postantibiotic effects (PAE) against Clostridium difficile, with FDX exhibiting a PAE of up to 10 hours. This prolonged effect contributes to its superiority over vancomycin in treating C. difficile infections (Babakhani et al., 2011).

Comparative Microbiological Studies with Rifamycins

Fidaxomicin, when compared with rifamycins, shows a unique mode of action. Studies reveal that FDX, while sharing the same target (RNA polymerase) as rifamycins, interacts synergistically with rifamycins and exhibits a lower propensity for the development of resistance to rifamycins. This highlights the differences in the mechanisms of action of FDX and rifamycins (Babakhani et al., 2014).

Fidaxomicin's Role in Inhibiting Mycobacterium tuberculosis RNA Polymerase

Fidaxomicin shows high efficacy against Mycobacterium tuberculosis RNA polymerase in vitro. The structural determinants of FDX binding to RNA polymerase were identified, establishing that FDX acts like a doorstop to jam the enzyme in an open state, preventing the motions necessary for transcription initiation. This insight provides a structural platform for developing anti-tuberculosis antimicrobials based on the FDX binding pocket (Boyaci et al., 2018).

Future Directions

The future of antibiotics like Fomidacillin may involve discovering new combinations of drugs to combat antibiotic resistance . Additionally, advancements in technology such as in silico methods, theoretical frameworks, and microfluidic platforms may help identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14-,15+,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHZPPIRNRDRSC-HSDAMQNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024779
Record name Fomidacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fomidacillin

CAS RN

98048-07-8
Record name Fomidacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomidacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOMIDACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7VJE7A17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AO Mohammed, MI Abo-Idrees, AA Makki… - Structural Chemistry, 2022 - Springer
… At the active site of RdRp, the reference remdesivir, nadide, denufosol and fomidacillin showed common hydrogen binding interactions with residues Tyr619 and Arg553, while the …
Number of citations: 5 link.springer.com
J Galveza, R Zannia, M Galvez-Llompartb - sciforum.net
MOL2NET, 2021, 7, ISSN: 2624-5078 2 https://mol2net-07. sciforum. net/disease. Using lopinavir, a well-known viral protease inhibitor as the reference drug, a mathematical pattern is …
Number of citations: 2 sciforum.net
D Nematollahi, F Ghasemi, S Khazalpour… - Journal of Chemical …, 2016 - Springer
Oxidative coupling reaction of some catechols has been studied by cyclic voltammetry at the glassy carbon electrode in different experimental conditions. The electrogenerated o-…
Number of citations: 10 link.springer.com
IS El-Hallag, AA Al-Owais, EH El-Mossalamy - Journal of Solid State …, 2023 - Springer
On the normal platinum electrode and mesoporous Pt electrode, the electrochemical behaviour of catechol was studied using convolutive cyclic voltammetry and numerical simulation. …
Number of citations: 0 link.springer.com
MA Ghanem, IS El-Hallag, AR Tartour… - Journal of the Iranian …, 2023 - Springer
The electrochemistry of catechol (CC) was examined in HClO 4 using cyclic voltammetry, convolution-deconvolution voltammetry, and digital simulation methods at polycrystalline …
Number of citations: 0 link.springer.com
A Bryskier - Antimicrobial agents: antibacterials and antifungals, 2005 - Wiley Online Library
The development of penicillins and cephalosporins occurred in parallel and with the same aim in mind. The preparation of semisynthetic penicillins yielded molecules that were more …
Number of citations: 22 onlinelibrary.wiley.com
IS El-Hallag, MA Ghanem, EH El-Mossalamy… - 2022 - researchsquare.com
The electrochemical behavior of catechol was examined using convolutive cyclic voltammetry and numerical simulation at the ordinary platinum electrode and nanostructured …
Number of citations: 2 www.researchsquare.com
J Galvez, R Zanni, M Galvez-Llompart - Nereis, 2020 - riucv.ucv.es
The present communication illustrates the results of a computational study based on molecular topology, focused on the repositioning of drugs to treat the SARS-CoV-2 virus, better …
Number of citations: 24 riucv.ucv.es
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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